molecular formula C21H22N2O4S B11050495 7-methyl-5-oxo-N-(2-phenoxyethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide

7-methyl-5-oxo-N-(2-phenoxyethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No.: B11050495
M. Wt: 398.5 g/mol
InChI Key: QILJHZDBVNYWCE-UHFFFAOYSA-N
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Description

7-methyl-5-oxo-N-(2-phenoxyethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide: is a complex heterocyclic compound. Let’s break down its structure:

Chemical Reactions Analysis

The compound may undergo various reactions, such as oxidation, reduction, and substitution. Common reagents and conditions would depend on the specific functional groups present. Major products could include derivatives with modified substituents or altered aromaticity.

Scientific Research Applications

    Medicine: Investigate its antimicrobial, antiviral, or antitumor properties.

    Chemistry: Explore its reactivity and potential as a building block for novel compounds.

    Industry: Assess its use in dyes, biocides, or chemical accelerators.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains elusive. Further studies are needed to identify molecular targets and pathways involved.

Comparison with Similar Compounds

While direct comparisons are scarce, we can highlight its uniqueness within the thiazole-quinoline hybrid class. Similar compounds include sulfathiazole, Ritonavir, Abafungin, Bleomycine, and Tiazofurin .

Properties

Molecular Formula

C21H22N2O4S

Molecular Weight

398.5 g/mol

IUPAC Name

4-methyl-2-oxo-N-(2-phenoxyethyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-7-sulfonamide

InChI

InChI=1S/C21H22N2O4S/c1-15-12-20(24)23-10-5-6-16-13-18(14-19(15)21(16)23)28(25,26)22-9-11-27-17-7-3-2-4-8-17/h2-4,7-8,12-14,22H,5-6,9-11H2,1H3

InChI Key

QILJHZDBVNYWCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2CCCC3=C2C1=CC(=C3)S(=O)(=O)NCCOC4=CC=CC=C4

Origin of Product

United States

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